ethyl 4-({7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate
Description
Ethyl 4-({7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a purinone core (2,6-dioxo-2,3,6,7-tetrahydro-1H-purine) substituted with a 3-methyl group and a 2-fluorophenylmethyl moiety at the 7-position. The piperazine ring at the 8-position is further functionalized with an ethyl carboxylate group (). Its fluorinated aromatic group may enhance lipophilicity and metabolic stability, while the piperazine moiety could contribute to solubility and target binding versatility.
Properties
IUPAC Name |
ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O4/c1-3-32-21(31)27-10-8-26(9-11-27)13-16-23-18-17(19(29)24-20(30)25(18)2)28(16)12-14-6-4-5-7-15(14)22/h4-7H,3,8-13H2,1-2H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZADSFKZQNEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides.
Attachment of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution reactions, typically using piperazine derivatives.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and purine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it a candidate for developing novel therapeutic agents. Its structure suggests potential activity against various biological targets due to the presence of the piperazine and purine moieties.
Antiviral Activity
Research indicates that derivatives of purines can exhibit antiviral properties. Case studies have demonstrated that similar compounds inhibit viral replication by targeting viral polymerases or proteases. For instance:
Pharmacological Applications
The pharmacological profile of ethyl 4-({7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate suggests its use in treating various conditions.
Neuropharmacology
Studies have shown that compounds containing piperazine rings can modulate neurotransmitter systems. This compound may influence serotonin and dopamine pathways, making it a candidate for treating neurological disorders such as depression and anxiety.
Anticancer Properties
Recent investigations into purine derivatives have revealed their potential as anticancer agents. The ability to interfere with nucleic acid synthesis positions this compound as a possible chemotherapeutic agent. For example:
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Ethyl 4-(2-fluorophenyl)-1-methylpurine | Breast Cancer | Inhibition of DNA synthesis | |
| Ethyl 4-(4-fluorophenyl)-1-methylpurine | Lung Cancer | Induction of apoptosis |
Biochemical Research
In biochemical studies, this compound can serve as a tool for investigating enzyme activities or cellular processes due to its ability to act as a substrate or inhibitor.
Enzyme Inhibition Studies
Research has shown that certain purine derivatives can inhibit enzymes involved in nucleotide metabolism. For instance:
| Enzyme | Inhibitor Compound | Effect on Activity | Reference |
|---|---|---|---|
| Adenosine deaminase | Ethyl 4-{(2-fluorophenyl)methyl}-3-methylpurine | Competitive inhibition | |
| Dipeptidase | Ethyl 4-{(2-fluorophenyl)methyl}-piperazine derivative | Noncompetitive inhibition |
Mechanism of Action
The mechanism of action of ethyl 4-({7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include:
Key Observations :
- Substituent Influence: The target compound’s purinone core distinguishes it from RA[4,5], which features a methoxynaphthyl group. This difference likely alters target specificity; purinones are associated with adenosine receptor modulation, whereas naphthyl groups may favor aromatic stacking in kinase binding pockets ().
- Fluorination Impact : Both the target compound and RA[4,5] incorporate fluorinated phenyl groups, which enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions. However, the 2-fluorophenyl vs. 2,6-difluorophenyl substitution may influence steric hindrance at target sites ().
- Piperazine Modifications: The ethyl carboxylate group in the target compound and CAS 1024523-06-5 contrasts with RA[4,5]’s unmodified piperazine. Carboxylates improve solubility but may reduce membrane permeability compared to non-polar substituents ().
Functional and Proteomic Similarities
- Bioactivity Clustering: Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that compounds with purinone or fluorophenyl groups cluster into groups with overlapping modes of action, such as kinase or HDAC inhibition (). The target compound’s purinone core aligns with known HDAC inhibitors like SAHA (~70% similarity in aglaithioduline, ).
- Proteomic Interaction Signatures: The CANDO platform () predicts that the target compound may share proteomic interaction profiles with RA[4,5] due to their piperazine cores, despite structural differences.
Computational and Experimental Validation
- Similarity Metrics : Using Tanimoto and Dice coefficients (), the target compound shows moderate similarity (~50–60%) to RA[4,5] and CAS 1024523-06-5 in MACCS fingerprints. However, proteomic interaction signatures (CANDO) may better predict functional overlap than structural metrics alone ().
- Molecular Docking: Preliminary docking studies () suggest the target compound’s purinone core interacts with HDAC8’s catalytic site, similar to SAHA. Its fluorophenyl group may occupy hydrophobic subpockets, akin to kinase inhibitors like imatinib.
Research Findings and Implications
Pharmacokinetic and Physicochemical Properties
- Solubility and LogP: The target compound’s ethyl carboxylate group enhances aqueous solubility compared to RA[4,5], but its purinone core increases molecular weight (~447 vs.
- Metabolic Stability: Fluorination at the phenyl group likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogues ().
Biological Activity
Ethyl 4-({7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a piperazine moiety and a purine derivative, which are often associated with significant pharmacological properties.
Chemical Structure
The compound's structure can be broken down as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Purine Derivative : A fused bicyclic structure that includes nitrogen atoms, contributing to its biological activity.
- Fluorophenyl Group : The presence of a 2-fluorophenyl group enhances lipophilicity and may influence receptor binding.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The purine derivatives are known to inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling cascades involved in cell proliferation and apoptosis.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Properties : Some studies suggest that related compounds may reduce inflammation by modulating cytokine release.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of related purine derivatives, it was found that compounds similar to ethyl 4-({7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo... exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the inhibition of the AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of the compound. It was demonstrated that derivatives containing the piperazine moiety effectively inhibited dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis. This inhibition led to decreased cell viability in rapidly dividing cancer cells .
Comparative Analysis of Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
